![molecular formula C19H20FN5OS B4648426 N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4648426.png)
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, also known as BTA-1, is a compound that has been extensively researched for its potential therapeutic applications. BTA-1 belongs to the class of benzothiadiazole derivatives and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is not fully understood. However, it has been proposed that N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide may act as an inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide may lead to the disruption of these processes and ultimately result in the observed biological effects of the compound.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses. N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has also been shown to improve cognitive function and protect against neurodegeneration in animal models.
Advantages and Limitations for Lab Experiments
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has also been shown to exhibit a range of biological activities, making it a versatile tool for investigating various cellular processes. However, N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide also has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the research of N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide. One area of interest is the investigation of N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide as a potential treatment for Alzheimer's disease. N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been shown to improve cognitive function and protect against neurodegeneration in animal models, making it a promising candidate for further study. Another area of interest is the development of N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide derivatives with improved solubility and bioavailability. These derivatives may have enhanced therapeutic potential and may be more suitable for use in vivo. Finally, the investigation of the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is an important area of research that may lead to the development of new drugs targeting PKC.
Scientific Research Applications
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-15-4-1-3-14(11-15)12-24-7-9-25(10-8-24)13-18(26)21-16-5-2-6-17-19(16)23-27-22-17/h1-6,11H,7-10,12-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAFWIDSILMMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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